4-Ethyl-1-methyl-2-nitrobenzene
Overview
Description
4-Ethyl-1-methyl-2-nitrobenzene is an aromatic compound with the molecular formula C9H11NO2 It consists of a benzene ring substituted with an ethyl group at the fourth position, a methyl group at the first position, and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-methyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-ethyl-1-methylbenzene (p-ethyl toluene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron filings with hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Reduction: 4-Ethyl-1-methyl-2-aminobenzene.
Oxidation: 4-Ethyl-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-1-methyl-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Comparison with Similar Compounds
4-Ethyl-1-methylbenzene: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
4-Ethyl-2-nitrotoluene: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
1-Methyl-2-nitrobenzene: Lacks the ethyl group, affecting its physical and chemical properties.
Uniqueness: 4-Ethyl-1-methyl-2-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The presence of both an electron-donating ethyl group and an electron-withdrawing nitro group creates a compound with distinct chemical behavior .
Properties
IUPAC Name |
4-ethyl-1-methyl-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEVYFDODMGKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491342 | |
Record name | 4-Ethyl-1-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62559-42-6 | |
Record name | 4-Ethyl-1-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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